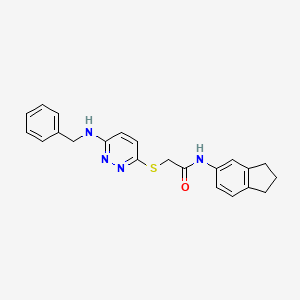![molecular formula C13H12FN2NaO2 B2838118 Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-11-3](/img/structure/B2838118.png)
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a heterocyclic compound, and it’s a part of many important biologically active compounds. The carboxylate group is a common functional group in organic chemistry and is often found in carboxylic acids .
Molecular Structure Analysis
The molecular structure of imidazole-based compounds can be quite complex and diverse, depending on the substituents attached to the imidazole ring . The specific molecular structure of “Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate” is not available in the sources I have access to.Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions, thanks to the presence of the imidazole ring. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as N-alkylation, C-alkylation, acylation, and many others .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- One-Pot Synthesis Methods : Novel compounds with benzimidazole cores have been synthesized using efficient one-pot methods. For example, a study described the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent, showcasing the compound's anticancer activity against melanoma cell lines (Vasantha Kumar et al., 2020).
Anticancer and Antimicrobial Activity
- Anticancer Screening : The mentioned study also highlighted the potential anticancer properties of benzimidazole derivatives, with specific compounds showing promise against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Vasantha Kumar et al., 2020).
- Antimicrobial Agents : Benzimidazole derivatives have been explored for their antimicrobial activities, with some compounds exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of benzimidazole cores in developing new antimicrobial agents (N. Shruthi et al., 2016).
Catalytic and Synthetic Applications
- Catalysis in Organic Synthesis : Certain benzimidazole derivatives have been used as catalysts in organic reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone. This highlights the role of such compounds in facilitating chemical transformations with potential industrial applications (Raja Jlassi et al., 2018).
Electrochemical Studies
- Electrochemical Properties : The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been investigated, revealing insights into the optical and electrochromic properties of the resultant copolymers. Such studies are crucial for developing advanced materials for electronic and optoelectronic applications (Saniye Soylemez et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;1-(cyclobutylmethyl)-4-fluorobenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2.Na/c14-9-5-2-6-10-11(9)15-12(13(17)18)16(10)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJZYZQHYSQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

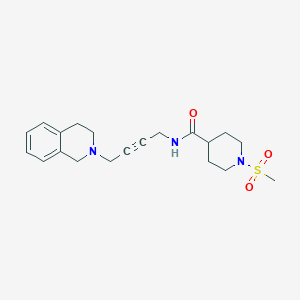
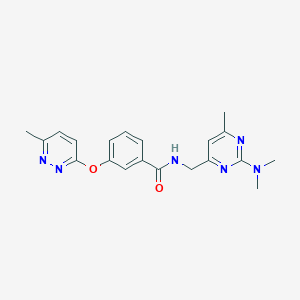
![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
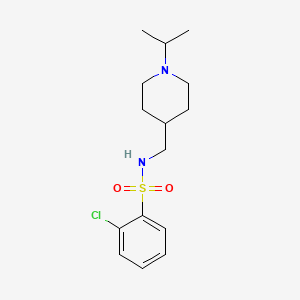

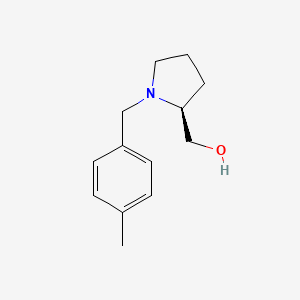
![2-Tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2838047.png)

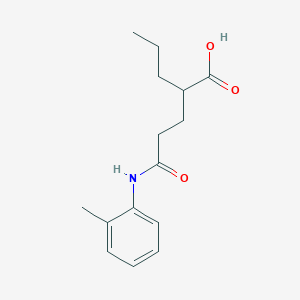
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)


